molecular formula C11H13ClF3NO2S B12128210 4-chloro-N-(2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide

4-chloro-N-(2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B12128210
M. Wt: 315.74 g/mol
InChI Key: AHIOWJXDEJXXFY-UHFFFAOYSA-N
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Description

    Chemical Name: 4-chloro-N-(2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide.

    Molecular Formula: CHClFN.

    Molecular Weight: 251.68 g/mol.

    Synonyms: 4-chloro-N-(2-methylpropyl)-2-(trifluoromethyl)aniline.

    Brief Introduction: This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry and industry. It contains a trifluoromethyl group, a chlorine atom, and a benzenesulfonamide moiety.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including chlorination, alkylation, and sulfonation. One common route is via the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with 2-methylpropylamine.

      Reaction Conditions: Specific conditions may vary, but typical conditions involve refluxing the reactants in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

      Industrial Production: Industrial-scale production methods may differ, but efficient routes are essential for large-scale synthesis.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: The products formed depend on the reaction conditions and substituents. Examples include N-alkylated derivatives and reduced forms.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., sulfonamide-based inhibitors).

      Biological Studies: Explore its interactions with enzymes, receptors, or transporters.

      Industry: Used as a building block in the synthesis of other compounds.

  • Mechanism of Action

      Targets: Investigate its binding to specific proteins or enzymes.

      Pathways: Explore how it affects cellular processes (e.g., inhibition of enzyme activity).

  • Comparison with Similar Compounds

      Uniqueness: Highlight its trifluoromethyl group and benzenesulfonamide moiety.

      Similar Compounds: Other sulfonamides, such as tosylamide derivatives.

    Remember that this compound’s applications and mechanisms are still an active area of research, and further studies are needed to fully understand its potential

    Properties

    Molecular Formula

    C11H13ClF3NO2S

    Molecular Weight

    315.74 g/mol

    IUPAC Name

    4-chloro-N-(2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide

    InChI

    InChI=1S/C11H13ClF3NO2S/c1-7(2)6-16-19(17,18)8-3-4-10(12)9(5-8)11(13,14)15/h3-5,7,16H,6H2,1-2H3

    InChI Key

    AHIOWJXDEJXXFY-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F

    Origin of Product

    United States

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